molecular formula C14H12ClNO3 B14329636 Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- CAS No. 98911-07-0

Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy-

Cat. No.: B14329636
CAS No.: 98911-07-0
M. Wt: 277.70 g/mol
InChI Key: XSVHGQCMBMYSNP-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- is an organic compound with the molecular formula C14H12ClNO2 It is known for its unique structure, which includes a chlorophenoxy group attached to a phenyl ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- typically involves multiple steps. One common method includes the reaction of 4-chlorophenol with phenyl isocyanate to form the intermediate 4-(4-chlorophenoxy)phenyl isocyanate. This intermediate is then reacted with hydroxylamine to yield the final product, Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Acetanilide, 4’-chloro-
  • p-Chloroacetanilide
  • Acetic-4-chloroanilide
  • N-(4-Chlorophenyl)acetamide
  • N-Acetyl-p-chloroaniline

Uniqueness

What sets Acetamide, N-(4-(4-chlorophenoxy)phenyl)-N-hydroxy- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

98911-07-0

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-N-hydroxyacetamide

InChI

InChI=1S/C14H12ClNO3/c1-10(17)16(18)12-4-8-14(9-5-12)19-13-6-2-11(15)3-7-13/h2-9,18H,1H3

InChI Key

XSVHGQCMBMYSNP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)O

Origin of Product

United States

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